molecular formula C9H10N2O4 B13008940 2-Ethoxy-5-nitrobenzamide CAS No. 59263-63-7

2-Ethoxy-5-nitrobenzamide

Cat. No.: B13008940
CAS No.: 59263-63-7
M. Wt: 210.19 g/mol
InChI Key: BMZUXKCCKVPKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzamide, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-nitrobenzamide typically involves the nitration of 2-ethoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful temperature control and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitrobenzamide, particularly in its pharmacologically active forms, involves interaction with specific molecular targets. For example, cinitapride, a derivative, acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. This interaction enhances gastrointestinal motility and provides antiemetic effects .

Comparison with Similar Compounds

    Cinitapride: A prokinetic agent with similar structural features.

    Metoclopramide: Another benzamide derivative used as an antiemetic and prokinetic agent.

    Domperidone: A dopamine antagonist with prokinetic properties.

Uniqueness: 2-Ethoxy-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59263-63-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-ethoxy-5-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(11(13)14)5-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

BMZUXKCCKVPKAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.